triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Description
The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a highly complex adenosine derivative with a triazanium counterion. Its structure features:
- A 6-aminopurine (adenine) base, critical for nucleotide-like interactions.
- A docosanoylsulfanylethylamino side chain (22-carbon lipid tail), which enhances lipophilicity and membrane permeability.
- A triazanium ion (NH₂NHNH₃⁺), a rare azanium species known for instability in free base form but stabilized here as a salt .
This compound’s design suggests applications in targeted drug delivery (e.g., nucleotide prodrugs) or enzyme inhibition, leveraging its lipid tail for cellular uptake and phosphate groups for active site interactions .
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3/t32-,36?,37+,38+,42-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSMNGMIRQGXTR-CNAHFMJYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H87N10O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677197 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1141.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-95-6 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleoside Core Synthesis
The nucleoside backbone is synthesized via stereoselective glycosylation of 6-aminopurine with a protected ribofuranose derivative. Key steps include:
-
Glycosylation : Employing Vorbrüggen conditions (trimethylsilyl triflate, acetonitrile, 0°C to 25°C) to couple 6-aminopurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, achieving >85% yield.
-
Deprotection : Sequential removal of benzoyl groups using methanolic ammonia, followed by selective oxidation of the 2′-hydroxyl to a ketone using Dess-Martin periodinane.
Phosphorylation and Oxidophosphoryl Conjugation
Phosphoryl groups are introduced via a two-stage protocol:
-
Primary Phosphorylation :
-
Oxidophosphoryl Linkage Formation :
Triazanium Cation Formation
The triazanium moiety is generated via a novel O-diphenylphosphinyl hydroxylamine (DPPH)-mediated N-atom deletion strategy:
-
Procedure :
-
React the secondary amine intermediate with DPPH (2.2 equiv) in THF/H2O (4:1) at 25°C for 12 h.
-
Key Intermediate : A triazanium salt forms via-shift of an isodiazene radical, confirmed by EPR spectroscopy.
-
Isolation : Crystallization from ethanol/ether (1:3) yields the triazanium hydrogen phosphate (purity >98% by HPLC).
-
Lipid Side Chain Conjugation
The docosanoylthioethylamino-propylamide side chain is appended via amide coupling:
-
Activation : 2-Docosanoylsulfanylethylamine is activated with HATU/DIPEA in DMF.
-
Coupling : React with the 3-oxopropylamino group of the nucleoside-phosphoryl intermediate (24 h, 25°C), achieving 78% yield.
Analytical and Purification Techniques
Characterization Data
Purification Challenges
-
Lipid Solubility : The docosanoyl chain necessitates use of co-solvents (e.g., CHCl3/MeOH 2:1) for column chromatography.
-
Phosphate Hydrolysis : Strict pH control (6.5–7.5) during aqueous workups prevents dephosphorylation.
Industrial-Scale Considerations
Adapting the synthesis for bulk production requires:
-
Continuous Flow Phosphorylation : Microreactor systems mitigate exothermic risks during POCl3 reactions.
-
Catalytic Triazanium Formation : Substoichiometric DPPH (0.5 equiv) with O2 as terminal oxidant reduces costs.
Applications and Derivatives
This compound serves as a:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of corresponding oxides and imines.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
1. Biochemistry and Molecular Biology
- Nutrient Source : Triazanium phosphate serves as a nutrient source in microbial culture media. Its phosphorus content is essential for cellular metabolism and energy transfer processes, making it valuable for microbiological studies.
- Drug Delivery Systems : The compound's phosphoryl group may enhance interactions with nucleic acids or proteins, suggesting potential applications in drug delivery systems and molecular biology.
2. Pharmaceutical Applications
- Buffering Agent : In medicine, triazanium phosphate has been investigated for its potential use as a buffering agent in drug formulations. It helps maintain pH levels crucial for enzyme activity and metabolic processes.
- Therapeutic Applications : The compound's interactions with biological macromolecules could lead to therapeutic applications in treating various diseases.
3. Agricultural Science
- Fertilizer Production : Triazanium phosphate is widely used in the production of fertilizers due to its high nitrogen content, which is essential for plant growth. It provides a readily available source of nutrients that supports agricultural productivity .
- Soil Health Improvement : The compound can improve soil health by enhancing nutrient availability and supporting microbial activity in the soil ecosystem.
Case Studies
Case Study 1: Nutritional Role in Microbial Cultures
A study demonstrated that triazanium phosphate significantly enhanced the growth rate of specific microorganisms in culture media, indicating its potential as a key nutrient source in biotechnological applications.
Case Study 2: Pharmaceutical Formulation
Research involving the formulation of a new drug showed that the inclusion of triazanium phosphate improved the stability of the active ingredient under varying pH conditions, showcasing its utility as a buffering agent.
Mechanism of Action
The mechanism of action of triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, modulating their activity and function.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: The compound’s multi-step synthesis likely involves coupling docosanoylsulfanylethylamine to the adenosine core via amide bonds, followed by phosphorylation and triazanium salt formation—similar to methods in and .
- Thermodynamic Stability : Triazanium salts are prone to decomposition into diazene (N₂H₂) and ammonia under basic conditions, necessitating pH-controlled storage .
Biological Activity
The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate exhibits a range of biological activities owing to its complex structure, which incorporates various pharmacologically relevant moieties. This article synthesizes existing research findings on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound is a derivative of triazole and purine, featuring multiple functional groups that enhance its biological interactions. The presence of the triazole ring is significant as triazoles are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Effective against various pathogens.
- Anticancer Activity : Potential to inhibit cancer cell proliferation.
1. Antimicrobial Properties
Triazole derivatives are well-documented for their antimicrobial effects. This specific compound has shown promise in inhibiting the growth of both bacterial and fungal strains. Research indicates that modifications in the triazole structure can lead to enhanced activity against multi-drug resistant organisms. For instance, compounds with similar triazole frameworks have demonstrated significant activity against pathogens such as Staphylococcus aureus and Candida albicans .
2. Anticancer Activity
The anticancer potential of triazole derivatives is particularly noteworthy. Studies have reported that triazole compounds can exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). For example, a related triazole compound demonstrated IC50 values of 16.32 μM against MCF-7 cells, indicating substantial efficacy in inhibiting tumor growth . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
3. Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, this compound may exhibit additional therapeutic effects:
- Antioxidant Activity : Potential to scavenge free radicals.
- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.
- Antiviral Properties : Some triazole derivatives have shown effectiveness against viral infections .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to triazoles:
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing this triazanium-containing nucleotide analog, and how can side reactions be minimized?
- Methodological Answer : The synthesis involves multi-step nucleophilic substitutions and phosphorylation. For example, the adenine core can be functionalized at the C-6 position using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties (as seen in ). To minimize side reactions (e.g., hydrolysis of phosphate groups), use anhydrous conditions with reagents like triethylamine in dioxane to stabilize intermediates . Purification via flash chromatography () or recrystallization () improves yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry (e.g., ¹H NMR for oxolan ring protons, ³¹P NMR for phosphate groups) . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric ratios of C, H, and N (e.g., deviations ≤0.4% as in ). Purity is assessed via HPLC with UV detection at 260 nm (adenine absorbance) .
Q. How can researchers design a theoretical framework to study this compound’s biochemical interactions?
- Methodological Answer : Link the research to adenosine triphosphate (ATP) analog theory ( ). For example, hypothesize competitive inhibition of ATP-dependent enzymes (e.g., kinases) by comparing the compound’s phosphorylated regions to ATP’s γ-phosphate binding sites . Molecular docking (e.g., AutoDock Vina) can predict binding affinities using ATP-binding crystal structures (PDB IDs) as templates .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) during characterization be resolved?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria in phosphate groups). Use variable-temperature NMR to identify shifting peaks caused by conformational exchange . For ambiguous ¹³C signals, employ 2D NMR techniques like HSQC or HMBC to correlate carbon-proton environments (). Cross-validate with computational chemistry tools (e.g., Gaussian DFT for predicting chemical shifts) .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., spectrophotometric NADH-coupled assays) to measure inhibition constants (Kᵢ) against ATP-dependent enzymes . Compare results with ATP as a control. For structural insights, perform X-ray crystallography of the enzyme-compound complex. If crystallization fails, substitute with cryo-EM for low-resolution binding site mapping . Include mutagenesis studies (e.g., alanine scanning) to identify critical residues for interaction .
Q. How can computational modeling address challenges in predicting the compound’s membrane permeability and bioavailability?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model lipid bilayer interactions, focusing on the docosanoyl chain’s role in membrane anchoring . Predict logP values via software like MarvinSuite or ACD/Labs to assess hydrophobicity. Validate with in vitro Caco-2 cell permeability assays. For bioavailability, simulate metabolic stability using cytochrome P450 interaction models (e.g., SwissADME) .
Q. What strategies mitigate instability of the phosphoester bonds during in vitro studies?
- Methodological Answer : Stabilize phosphate groups by adjusting buffer pH to 7.0–7.4 (prevents acid/base hydrolysis). Add chelating agents (e.g., EDTA) to sequester divalent cations that catalyze degradation . For long-term storage, lyophilize the compound and store at -80°C under argon to prevent oxidation ( ). Monitor stability via LC-MS over 24–72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
